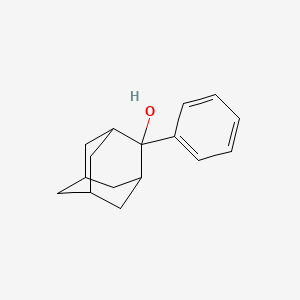

2-Phenyladamantan-2-ol

Description

Historical Perspectives on Adamantane (B196018) Synthesis and Derivatives

The existence of adamantane was first proposed in 1924 by H. Decker, who named it "decaterpene". wikipedia.org The first attempted synthesis was carried out that same year by Hans Meerwein, which, while unsuccessful in producing adamantane itself, yielded a key intermediate known as Meerwein's ester. wikipedia.org This ester became a crucial precursor in subsequent synthetic efforts.

It wasn't until 1941 that Vladimir Prelog achieved the first successful, albeit impractical, synthesis of adamantane, starting from Meerwein's ester. wikipedia.orgacs.orgsynarchive.com This multi-stage process had a very low yield. wikipedia.org A major breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a much more efficient method involving a Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which made adamantane and its derivatives much more accessible for research. nih.govnih.gov This increased availability spurred extensive investigation into the functionalization of the adamantane core and its application in various scientific fields. nih.govnih.gov

Topological and Stereochemical Significance of the Adamantane Cage

The adamantane molecule is achiral due to its high Td symmetry, similar to a perfect tetrahedron. wikipedia.orgechemi.com It possesses two distinct types of carbon positions: four tertiary bridgehead carbons (methine groups) and six secondary methylene (B1212753) carbons. This inherent symmetry simplifies its NMR spectra, which show only two poorly resolved signals. wikipedia.org

However, substitution on the adamantane cage can lead to chirality. For instance, introducing four different substituents at the bridgehead positions results in a chiral molecule. wikipedia.org Similarly, disubstitution at specific methylene positions, such as in adamantane-2,6-diol, also creates a chiral compound. The rigid, pre-organized geometry of the adamantane scaffold reduces the number of possible stereoisomers compared to more flexible acyclic or monocyclic systems. echemi.com This stereochemical control is a significant advantage in the design of molecules for specific biological or material functions.

Overview of Tertiary Adamantanols within Bridged Polycyclic Frameworks

Tertiary adamantanols are a class of adamantane derivatives where a hydroxyl (-OH) group is attached to one of the carbon atoms of the cage, which is also bonded to three other carbon atoms. 2-Phenyladamantan-2-ol is a specific example where a hydroxyl group and a phenyl group are attached to the same secondary (C2) position of the adamantane skeleton, thus creating a tertiary alcohol.

The synthesis of such compounds often involves the reaction of an appropriate ketone precursor, adamantanone, with an organometallic reagent like a Grignard or organolithium reagent. In the case of this compound, this would typically involve the reaction of adamantanone with phenyllithium (B1222949) or a phenylmagnesium halide.

A key aspect of the chemistry of adamantanols is their behavior in acidic conditions, which can lead to the formation of stable carbocations. The rigid adamantane framework can influence the stability and subsequent reactions of these intermediates. For example, the solvolysis of protoadamantane (B92536) derivatives can rearrange to form the more stable 2-adamantyl cation, which can then be trapped by a nucleophile like water to form an adamantan-2-ol. mdpi.com Carbocation rearrangements, such as hydride or alkyl shifts, are common phenomena in organic chemistry, driven by the formation of a more stable carbocationic intermediate (e.g., shifting from a secondary to a more stable tertiary carbocation). libretexts.orglibretexts.orgyoutube.com

Below is a table detailing the synthesis of 1-adamantanol (B105290), a related tertiary adamantanol, via different methods.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| Adamantane | Ozone / Silica Gel | 1-Adamantanol | 81-84% | orgsyn.org |

| 1-Bromoadamantane | Hydrochloric Acid | 1-Adamantanol | - | orgsyn.org |

Research Landscape and Emerging Trends in Adamantane Functionalization

Current research continues to expand the toolkit for modifying the adamantane scaffold. A major focus is on the selective C-H functionalization, which aims to directly convert the strong C-H bonds of the adamantane cage into other functional groups, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net This is challenging due to the high bond dissociation energy of adamantane's C-H bonds. researchgate.net

Radical-based reactions have emerged as a powerful strategy for this purpose. nih.gov Techniques utilizing photoredox and hydrogen atom transfer (HAT) catalysis are being developed to achieve high chemo- and regioselectivity for the tertiary C-H bonds. researchgate.net

The synthesis of 1,2-disubstituted adamantane derivatives, which are chiral, is another active area of research. mdpi.comcuni.cz These compounds are sought after for applications in asymmetric catalysis and as chiral building blocks. cuni.cz The unique, rigid, and lipophilic nature of the adamantane moiety continues to make it a popular "lipophilic bullet" in medicinal chemistry, improving the properties of drug candidates. nih.govacs.org Furthermore, adamantane-type clusters are being investigated for their novel material properties, including nonlinear optics. rsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyladamantan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O/c17-16(13-4-2-1-3-5-13)14-7-11-6-12(9-14)10-15(16)8-11/h1-5,11-12,14-15,17H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVUOZUVEZBKGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(C4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341219 | |

| Record name | 2-phenyladamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29480-18-0 | |

| Record name | 2-phenyladamantan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PHENYL-ADAMANTAN-2-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies for 2 Phenyladamantan 2 Ol

Direct Synthetic Routes from Adamantane (B196018) Precursors

Direct routes to 2-phenyladamantan-2-ol predominantly start from readily available adamantane derivatives, most notably adamantanone. These methods focus on introducing the phenyl group and forming the tertiary alcohol in a single key step.

Nucleophilic Addition to Adamantanone (e.g., Grignard Reagents with Adamantanones)

The most common and straightforward method for the synthesis of this compound is the nucleophilic addition of a phenyl-containing organometallic reagent to adamantanone. organic-chemistry.orgwikipedia.orglibretexts.org The Grignard reaction, in particular, is a widely employed and effective strategy. organic-chemistry.org

In this reaction, phenylmagnesium bromide, the Grignard reagent, is prepared by reacting bromobenzene (B47551) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). cerritos.edu This organometallic compound then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of adamantanone. libretexts.orglibretexts.org The subsequent acidic workup of the resulting magnesium alkoxide intermediate yields the desired this compound. libretexts.org

The general mechanism involves the formation of a new carbon-carbon bond between the phenyl group and the carbonyl carbon of adamantanone. wikipedia.org The rigidity of the adamantane cage and the steric hindrance around the carbonyl group can influence the reaction conditions required for efficient conversion.

Reaction Scheme: Adamantanone + Phenylmagnesium Bromide → this compound

This method's prevalence stems from its high efficiency and the commercial availability of the starting materials.

Other Carbonyl Transformations for Tertiary Alcohol Formation

While the Grignard reaction is prevalent, other nucleophilic addition reactions can also be utilized to form tertiary alcohols from ketones like adamantanone. Organolithium reagents, such as phenyllithium (B1222949), offer a similar reactivity profile to Grignard reagents and can be used as an alternative for the introduction of the phenyl group. chemicalbook.com

The fundamental principle remains the same: the nucleophilic attack of the organometallic reagent on the carbonyl carbon, leading to the formation of a tertiary alcohol upon protonation. youtube.com The choice between a Grignard reagent and an organolithium reagent may depend on factors like the presence of other functional groups in the molecule and desired reaction conditions.

Multi-Step Syntheses Involving Skeletal Modifications

In some instances, the synthesis of this compound may be part of a more extensive synthetic sequence that involves the construction or modification of the adamantane framework itself. libretexts.org These routes are generally more complex and are often employed when specific stereochemistry or substitution patterns are required that are not accessible through direct methods.

Functional Group Interconversions on Substituted Adamantanes

A multi-step approach could involve the synthesis of a substituted adamantane that already contains a phenyl group at the 2-position. Subsequent functional group interconversions could then be used to introduce the hydroxyl group. For example, a precursor like 2-phenyl-2-adamantylamine could potentially be converted to the corresponding alcohol, although this is a less common route. The focus of multi-step syntheses is often on creating complex molecules where this compound is an intermediate. researchgate.net

Rearrangement Pathways Leading to the this compound Framework

Skeletal rearrangements of other polycyclic systems can also lead to the formation of the adamantane cage. mdpi.com While specific examples leading directly to this compound are not extensively documented in readily available literature, it is conceivable that a precursor with a different cage structure could be induced to rearrange to the more stable adamantane framework. For instance, acid-catalyzed rearrangements of protoadamantane (B92536) derivatives are known to yield adamantane structures. mdpi.com A strategically substituted protoadamantane could potentially rearrange to form this compound.

Methodological Advancements in this compound Synthesis

While the fundamental synthetic strategies for this compound have been established for some time, ongoing research in organic synthesis continues to refine these methods. Advances often focus on improving reaction efficiency, developing more environmentally benign procedures, and expanding the scope of applicable substrates.

Recent developments in nucleophilic addition reactions, such as the use of catalysts to enhance reactivity and selectivity, could potentially be applied to the synthesis of this compound. organic-chemistry.org Furthermore, the development of novel organometallic reagents and a deeper understanding of reaction mechanisms contribute to the ongoing refinement of these synthetic routes. While specific recent advancements targeting this compound are not prominently featured in the literature, general progress in synthetic methodology provides a continuous impetus for improving its preparation.

: A Detailed Examination

The synthesis of this compound, a tertiary alcohol featuring the rigid and sterically demanding adamantane cage, is a topic of interest in organic synthesis due to the unique properties conferred by the adamantyl group. The primary and most direct route to this compound involves the nucleophilic addition of a phenyl group to the carbonyl carbon of adamantan-2-one. This is typically achieved through the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.

Step 1: Formation of Phenylmagnesium Bromide

Step 2: Reaction with Adamantan-2-one and Work-up

Reactivity and Transformations of 2 Phenyladamantan 2 Ol

Oxidative Rearrangements and Cleavage Reactions

The sterically hindered environment of the 2-position on the adamantane (B196018) scaffold, combined with the presence of a phenyl group, directs the oxidative reactivity of 2-phenyladamantan-2-ol towards intriguing skeletal rearrangements rather than simple oxidation of the alcohol.

Formation of Oxahomoadamantane Derivatives

A key transformation of this compound involves its reaction with lead(IV) acetate (B1210297) and iodine (Pb(OAc)₄/I₂). This reagent system facilitates an oxidative cyclization to yield oxahomoadamantane derivatives. nih.gov The reaction proceeds through a radical mechanism, where the hypoiodite (B1233010), formed in situ from the alcohol and the reagent, undergoes homolytic cleavage. The resulting oxygen-centered radical abstracts a hydrogen atom from a neighboring carbon, leading to a carbon-centered radical that is subsequently oxidized and cyclizes to form the ether linkage of the oxahomoadamantane skeleton.

Subsequent Acid-Catalyzed Cleavage and Skeletal Rearrangements to 2-Oxaadamantanes

The oxahomoadamantane derivatives formed in the previous step are susceptible to acid-catalyzed cleavage. This process leads to a skeletal rearrangement, ultimately producing derivatives of 2-oxaadamantane. nih.gov The acidic conditions protonate the ether oxygen, initiating a ring-opening process that generates a carbocationic intermediate. This intermediate then undergoes a series of bond migrations, driven by the release of ring strain and the stability of the resulting carbocation, to form the more thermodynamically stable 2-oxaadamantane framework.

Other Selective Oxidation Pathways

As a tertiary alcohol, this compound is resistant to oxidation by common oxidizing agents such as sodium or potassium dichromate under standard conditions. This is because the carbon atom bearing the hydroxyl group lacks a hydrogen atom, which is necessary for the typical oxidation mechanism to a ketone. researchgate.net

However, under more forcing conditions, such as with concentrated sulfuric acid, adamantane itself can be oxidized to adamantanone. This reaction is believed to proceed through the formation of 1-adamantanol (B105290) and its subsequent dehydration to the 1-adamantyl cation, which can then rearrange and be oxidized. researchgate.net While specific studies on the direct oxidation of this compound to a ketone under these or other strong oxidative conditions are not extensively detailed in the literature, the inherent stability of the adamantane cage suggests that such transformations would require harsh conditions and may lead to a mixture of products due to potential rearrangements.

Acid-Catalyzed Reactions

The behavior of this compound in acidic media is dominated by the formation of a stable tertiary carbocation, which can then undergo various transformations, including dehydration and skeletal rearrangements.

Dehydration Mechanisms and Olefin Formation

The acid-catalyzed dehydration of this compound proceeds via an E1 mechanism. chemguide.co.ukyoutube.comlibretexts.org The first step involves the protonation of the hydroxyl group by the acid catalyst, forming a good leaving group (water). chemguide.co.uk Subsequent departure of the water molecule generates a tertiary carbocation at the C2 position of the adamantane skeleton. This carbocation is further stabilized by the adjacent phenyl group. The final step is the removal of a proton from an adjacent carbon by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond. chemguide.co.uk

Due to the structure of the adamantane cage, there are two possible sites for proton removal, leading to the formation of two potential alkene products. According to Zaitsev's rule, the more substituted (and therefore more stable) alkene is expected to be the major product. youtube.com In the case of this compound, this would be the alkene where the double bond is endocyclic to the adamantane cage and conjugated with the phenyl group.

Table 1: Predicted Dehydration Products of this compound

| Product Name | Structure | Predicted Stability |

| 2-Phenyl-2-adamantene | (Structure of the more substituted alkene) | Major Product |

| 2-Phenylideneadamantane | (Structure of the less substituted alkene) | Minor Product |

Note: The precise product distribution would depend on the specific reaction conditions, including the acid catalyst used and the temperature.

Intermolecular and Intramolecular Rearrangements Induced by Acidic Conditions

The tertiary carbocation generated from this compound under acidic conditions is a key intermediate that can also participate in various rearrangement reactions. The adamantane system is known to undergo Wagner-Meerwein rearrangements, which involve 1,2-hydride or alkyl shifts to form more stable carbocationic intermediates. researchgate.net

Furthermore, the presence of the phenyl group opens up the possibility of intramolecular Friedel-Crafts type reactions. Under strongly acidic conditions, the carbocation at the C2 position could potentially be attacked by the electron-rich phenyl ring, leading to the formation of a new ring system. While direct evidence for such an intramolecular cyclization of this compound is not prominently reported, the general principles of carbocation chemistry and Friedel-Crafts reactions suggest it as a plausible pathway under appropriate conditions.

Intermolecularly, the carbocation can react with other nucleophiles present in the reaction mixture. For instance, in the presence of an aromatic solvent like benzene, an intermolecular Friedel-Crafts reaction could occur, leading to the formation of a diarylated adamantane derivative.

Derivatization Strategies for Enhanced Research Utility

Derivatization is a key strategy in chemical analysis and synthesis, allowing for the modification of a molecule's properties to enhance its utility. For this compound, derivatization of the tertiary hydroxyl group can improve its suitability for various analytical techniques and serve as a platform for further structural modifications.

Silylation for Chromatographic and Spectroscopic Analysis

Silylation is a widely employed derivatization technique in gas chromatography (GC) and mass spectrometry (MS) analysis. The process involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, typically a trimethylsilyl (B98337) (TMS) group. aliyuncs.comsigmaaldrich.com This transformation generally yields derivatives that are more volatile, less polar, and more thermally stable than the parent alcohol, making them more suitable for GC analysis. aliyuncs.comsigmaaldrich.com

For a sterically hindered tertiary alcohol like this compound, silylation can be challenging. The bulky adamantyl and phenyl groups impede the approach of the silylating agent to the hydroxyl group. libretexts.orgnumberanalytics.com Therefore, highly reactive silylating agents are often required. A common and powerful reagent combination is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) mixed with a catalyst like trimethylchlorosilane (TMCS). aliyuncs.com The addition of TMCS enhances the silyl-donating power of BSTFA, facilitating the derivatization of sterically hindered hydroxyls. aliyuncs.com The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent. sigmaaldrich.comsigmaaldrich.com

The resulting trimethylsilyl ether of this compound exhibits improved chromatographic behavior, with reduced peak tailing and better resolution. In mass spectrometry, the TMS derivative often provides clear and interpretable fragmentation patterns, aiding in structural elucidation.

Table 1: Silylation of this compound

| Reagent(s) | Derivative Formed | Purpose | Reference |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | 2-Phenyl-2-(trimethylsilyloxy)adamantane | Increased volatility and thermal stability for GC-MS | sigmaaldrich.com |

| BSTFA + Trimethylchlorosilane (TMCS) | 2-Phenyl-2-(trimethylsilyloxy)adamantane | Enhanced reactivity for sterically hindered alcohol | aliyuncs.com |

Acylation and Alkylation for Structure Modification and Stabilization

Acylation is the process of introducing an acyl group (R-C=O) into a molecule. For alcohols, this typically results in the formation of an ester. The tertiary hydroxyl group of this compound can be acylated to modify its chemical properties, such as lipophilicity and stability. Acylation of tertiary alcohols can be difficult due to steric hindrance. youtube.com However, efficient methods have been developed, for instance, using isopropenyl acetate with a samarium complex and an oxime ester as catalysts, which allows for the acylation of various tertiary alcohols under mild, acid-free conditions. nih.gov Another common method involves reacting the alcohol with an acyl chloride, like ethanoyl chloride, in an addition-elimination reaction. chemguide.co.uk This transformation can serve to protect the hydroxyl group during subsequent synthetic steps or to study structure-activity relationships of related ester derivatives.

Alkylation involves the introduction of an alkyl group, converting the alcohol into an ether. The Williamson ether synthesis is a classic method for preparing ethers, but it is generally inefficient for tertiary alcohols. jove.compressbooks.pub The method involves an SN2 reaction between an alkoxide and an alkyl halide. Since the alkoxide of this compound is a strong base and sterically hindered, it would likely cause elimination (E2) of the alkyl halide rather than substitution, especially with secondary or tertiary halides. masterorganicchemistry.comwikipedia.orgbyjus.com Alternative methods for synthesizing tertiary ethers include SN1 reactions where an alcohol adds to a stable carbocation, or through alkoxymercuration-demercuration of an alkene. pressbooks.pubmasterorganicchemistry.com While direct alkylation of this compound is challenging, it remains a potential route for significant structural modification.

Table 2: Acylation and Alkylation Reactions

| Reaction Type | Reagent Example | Product Type | Challenges/Notes | Reference |

|---|---|---|---|---|

| Acylation | Acyl Chloride (e.g., Acetyl chloride) | Ester | Can be sterically hindered. | chemguide.co.uk |

| Acylation | Isopropenyl acetate + Catalysts | Ester | Effective for tertiary alcohols under mild conditions. | nih.gov |

| Alkylation | Alkyl Halide + Strong Base (Williamson) | Ether | Prone to E2 elimination; generally fails for tertiary alcohols. | jove.combyjus.com |

Formation of Hypoiodite Derivatives and Subsequent Radical Reactions

The tertiary alcohol of this compound can be converted into a hypoiodite derivative, which can then undergo further radical reactions. A study on the hypoiodite reaction of 2-substituted adamantan-2-ols, including this compound, utilized lead tetra-acetate and iodine in boiling benzene. This reaction did not lead to the expected radical fragmentation but instead resulted in an abnormal pathway. For this compound, the reaction yielded an intermediate iodo-ether, which was subsequently hydrolyzed during isolation to form a bicyclic ether product. This transformation highlights a unique reactivity pattern for this class of compounds, providing a synthetic route to substituted 2-oxa-adamantanes.

Other Electrophilic and Nucleophilic Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol moiety in this compound possesses dual chemical nature, capable of acting as both a nucleophile and, after transformation, an electrophile. libretexts.org

Nucleophilic Character: The oxygen atom of the hydroxyl group has lone pairs of electrons, making it nucleophilic. libretexts.org It can attack electrophiles. A primary example is protonation, where the alcohol acts as a Brønsted-Lowry base, accepting a proton from a strong acid (e.g., H₂SO₄, HCl). pressbooks.pubyoutube.com This initial step is crucial for many subsequent reactions, as it converts the poor leaving group (-OH) into a very good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com However, the nucleophilicity of the alcohol is significantly hampered by the steric bulk of the adjoining adamantyl and phenyl groups, which physically block the oxygen's approach to an electrophilic center. libretexts.orgnumberanalytics.com

Electrophilic Character via Carbocation Formation: Upon protonation by a strong acid, the resulting alkyloxonium ion can dissociate by losing a water molecule. libretexts.orgchemistrysteps.com This process generates a tertiary carbocation centered on the C2 position of the adamantane skeleton. This carbocation is relatively stable due to the inductive effect of the three alkyl groups of the adamantane cage. pressbooks.pubquora.com The resulting carbocation is a potent electrophile and will readily react with any available nucleophiles. youtube.com

This SN1-type pathway is characteristic of tertiary alcohols. quora.comlibretexts.orgopenstax.org For example, reaction with concentrated hydrohalic acids (HCl, HBr) proceeds via this mechanism to form the corresponding 2-phenyl-2-haloadamantane. libretexts.orgopenstax.org If a non-nucleophilic acid like sulfuric acid is used, and the mixture is heated, the carbocation will preferably undergo an elimination (E1) reaction, where a proton is abstracted from an adjacent carbon to form an alkene. pressbooks.pubmasterorganicchemistry.com The significant steric hindrance of the adamantane structure plays a major role in directing these reaction pathways. acs.orgnih.gov

Table 3: Summary of Reactivity

| Role | Reaction | Reagents | Intermediate | Product Example | Reference |

|---|---|---|---|---|---|

| Nucleophile | Protonation | Strong Acid (e.g., H₂SO₄) | Alkyloxonium ion | (Protonated alcohol) | libretexts.orgpressbooks.pub |

| Electrophile (after protonation) | SN1 Substitution | Concentrated HBr | Tertiary Carbocation | 2-Bromo-2-phenyladamantane | libretexts.orgopenstax.org |

| Electrophile (after protonation) | E1 Elimination | H₂SO₄, Heat | Tertiary Carbocation | Phenyl-adamantene isomer | pressbooks.pubmasterorganicchemistry.com |

Mechanistic Studies of 2 Phenyladamantan 2 Ol Reactions

Investigation of Reaction Intermediates and Transition States

The solvolysis of 2-phenyladamantan-2-ol proceeds via a stepwise mechanism involving the formation of a tertiary carbocation, the 2-phenyl-2-adamantyl cation, as a key reaction intermediate. The generation of this cation is the rate-determining step of the reaction. The adamantyl framework, with its rigid and strain-free structure, prevents backside attack by a nucleophile, thus disfavoring a direct SN2-type displacement.

The transition state leading to the carbocation intermediate is characterized by the progressive cleavage of the carbon-oxygen bond of the protonated alcohol. Due to the steric hindrance of the adamantyl group, the developing positive charge at the C2 position is primarily stabilized by the adjacent phenyl group through resonance. This delocalization of charge across the phenyl ring significantly lowers the energy of the transition state and the subsequent carbocation intermediate.

While direct observation of the 2-phenyl-2-adamantyl cation under typical solvolytic conditions is challenging due to its high reactivity, its existence is inferred from kinetic data and product analysis. In strongly acidic media, such as a mixture of fluorosulfonic acid and sulfuryl chloride fluoride, related adamantyl cations have been successfully generated and characterized using techniques like ¹³C NMR spectroscopy. For instance, the 2-vinyl-2-adamantyl cation has been studied, providing insights into the electronic environment of the cationic center in a similar structural context.

Kinetic and Thermodynamic Analysis of Reaction Pathways

The kinetics of the solvolysis of this compound and its derivatives are typically studied by monitoring the rate of disappearance of the starting material or the appearance of the product in various solvents. The rate of these reactions is highly dependent on the ionizing power of the solvent, a characteristic feature of reactions proceeding through a carbocationic intermediate.

Table 1: First-Order Rate Coefficients for the Solvolysis of 2-Adamantyl Tosylate in Various Solvents This table is based on data for a related compound and serves as an illustrative example of the type of kinetic data used in mechanistic studies.

The thermodynamic stability of the 2-phenyl-2-adamantyl cation is a crucial factor in its formation. The stability of carbocations can be assessed through gas-phase measurements and computational studies. For the parent 2-adamantyl cation, the standard enthalpy of formation has been determined, providing a quantitative measure of its intrinsic stability. The presence of the phenyl group at the C2 position in the 2-phenyl-2-adamantyl cation provides additional resonance stabilization, making it significantly more stable than the unsubstituted 2-adamantyl cation.

Application of Isotopic Labeling Techniques for Mechanism Elucidation

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. In the context of this compound reactions, deuterium (B1214612) labeling can be employed to probe the nature of the transition state and to distinguish between different mechanistic pathways.

A key application of isotopic labeling in this system is the measurement of secondary kinetic isotope effects (KIEs). A secondary KIE is observed when an atom that is not directly involved in bond breaking or formation in the rate-determining step is replaced by its isotope. For the solvolysis of this compound, one could synthesize a derivative with deuterium atoms at the alpha-carbon (the carbon bearing the hydroxyl group) or at the ortho-positions of the phenyl ring.

The magnitude of the α-secondary deuterium KIE (kH/kD) can provide information about the change in hybridization at the reaction center in the transition state. For an SN1 reaction, where the hybridization changes from sp³ in the reactant to sp² in the carbocation intermediate, an α-secondary deuterium KIE greater than 1 is typically observed. This is because the C-H bending vibrations are stiffer in the sp³ hybridized state compared to the sp² hybridized state, leading to a lower zero-point energy difference for the deuterated compound in the transition state.

Computational Mechanistic Elucidation (e.g., Quantum Chemical Calculations)

Computational chemistry, particularly quantum chemical calculations, offers a powerful approach to complement experimental studies of reaction mechanisms. Methods such as Density Functional Theory (DFT) and ab initio calculations can be used to model the structures and energies of reactants, transition states, and intermediates involved in the solvolysis of this compound.

These calculations can provide detailed insights into the geometry of the 2-phenyl-2-adamantyl cation, confirming its trigonal planar geometry at the cationic center. Furthermore, the charge distribution within the cation can be calculated, quantifying the extent of charge delocalization onto the phenyl ring.

Energy profiles for the reaction pathway can be constructed, allowing for the determination of activation energies and reaction enthalpies. These calculated values can then be compared with experimental kinetic and thermodynamic data to validate the proposed mechanism. For example, computational studies on the adamantane (B196018) cation and its fragmentation dynamics have provided a deeper understanding of the behavior of these caged carbocations.

Table 2: List of Chemical Compounds

Analytical Characterization Methodologies in Research

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2-Phenyladamantan-2-ol. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the hydrogen and carbon frameworks of the molecule.

¹H NMR spectroscopy allows for the identification and differentiation of the various protons within the molecule. The spectrum of this compound is characterized by a complex series of signals corresponding to the adamantyl cage protons and the protons of the phenyl group. The integration of these signals confirms the relative number of protons in each environment.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. This is particularly useful for confirming the presence of the quaternary carbon of the adamantane (B196018) cage attached to both the phenyl group and the hydroxyl group, which appears at a characteristic downfield chemical shift. The spectra of related adamantane derivatives show that the carbon atom bearing the hydroxyl group typically resonates at a specific chemical shift, aiding in its assignment.

Two-dimensional (2D) NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons. COSY spectra reveal proton-proton coupling networks, helping to trace the intricate spin systems within the adamantyl cage. HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for the protonated carbons of the adamantane skeleton and the phenyl ring. For more complex adamantane derivatives, 2D NMR experiments are crucial for unambiguous structural determination. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₁₆H₂₀O).

Electron impact (EI) mass spectrometry of alcohols often results in a weak or absent molecular ion peak. libretexts.org The fragmentation pattern, however, provides valuable structural information. For tertiary alcohols like this compound, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.org This would result in the loss of a phenyl radical or an adamantyl radical. The loss of a water molecule (H₂O) is another characteristic fragmentation for alcohols, which can occur through a rearrangement process. libretexts.org Analyzing the fragmentation patterns of related adamantane derivatives can further aid in the structural elucidation of this compound. whitman.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Probing

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in this compound. utoronto.canih.gov These techniques are complementary and provide a molecular fingerprint of the compound. orientjchem.org

FTIR spectroscopy is particularly sensitive to polar bonds. The FTIR spectrum of this compound will prominently feature a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. researchgate.netmdpi.com The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule typically appear in the 2800-3100 cm⁻¹ range. The spectrum will also show characteristic absorptions for the C-O stretching vibration and the aromatic C=C stretching vibrations.

Raman spectroscopy , on the other hand, is more sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring breathing modes and the C-C stretching vibrations of the adamantane cage. The combination of FTIR and Raman data provides a comprehensive vibrational analysis of the molecule. mdpi.com

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is a standard method for analyzing volatile and thermally stable compounds like adamantane derivatives. mdpi.com For the analysis of this compound, a non-polar or medium-polarity capillary column would typically be used. The oven temperature program would be optimized to achieve good separation from any impurities or starting materials. rsc.org The retention time of the compound is a characteristic feature under specific GC conditions. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis and purification of a wide range of organic compounds. researchgate.net For this compound, a reversed-phase HPLC method would be a common choice, using a C18 or a phenyl-based stationary phase. chromatographyonline.com The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The development of an HPLC method involves optimizing the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape. sigmaaldrich.com

Chiral Chromatography for Enantiomeric Purity (if applicable to chiral derivatives)

While this compound itself is achiral, the synthesis of chiral derivatives of adamantane is an active area of research. Should a chiral derivative of this compound be synthesized, chiral chromatography would be the method of choice to separate the enantiomers and determine the enantiomeric purity. nih.gov

Chiral HPLC is the most common technique for this purpose, utilizing a chiral stationary phase (CSP). chiralpedia.comchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds. sigmaaldrich.com The development of a chiral separation method involves screening different chiral columns and mobile phase systems to find the optimal conditions for resolving the enantiomers. sigmaaldrich.com

Analysis of this compound Reveals Absence of Publicly Available Crystallographic Data

Despite a thorough search of scientific literature and structural databases, no specific X-ray crystallography data for the chemical compound this compound is publicly available. This indicates that the absolute structure and conformational determination of this particular molecule through single-crystal X-ray diffraction has either not been performed or the results have not been deposited in accessible databases such as the Cambridge Structural Database (CSD).

X-ray crystallography is a cornerstone technique in analytical chemistry for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful methodology provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding a molecule's conformation and stereochemistry. The process involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to generate an electron density map from which the atomic positions can be determined.

For a compound like this compound, which features a rigid adamantane cage and a phenyl substituent on a tertiary alcohol, X-ray crystallography would be invaluable for definitively establishing the spatial relationship between these two bulky groups. Such an analysis would provide key structural parameters, including:

Crystal System: The crystal system (e.g., monoclinic, orthorhombic, etc.) describes the symmetry of the unit cell.

Space Group: The space group provides a more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: These are the lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: The distances between bonded atoms and the angles they form.

Conformational Details: The specific rotation around single bonds, which would define the orientation of the phenyl group relative to the adamantane core.

While crystallographic data exists for structurally related adamantane derivatives and other phenyl-substituted alcohols, this information cannot be directly extrapolated to this compound due to the unique steric and electronic interactions that would be present in this specific molecule. The lack of empirical data from X-ray crystallography means that the absolute structure and solid-state conformation of this compound remain experimentally unconfirmed at this time. Computational modeling could provide theoretical insights into its structure, but experimental validation via X-ray diffraction is required for definitive characterization.

Theoretical and Computational Chemistry Applied to 2 Phenyladamantan 2 Ol

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical behavior. Methods like Density Functional Theory (DFT) and ab initio calculations are standard approaches for this purpose.

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density. It is a popular choice due to its balance of accuracy and computational cost. For 2-phenyladamantan-2-ol, DFT calculations would provide information on the molecule's geometry, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electrostatic potential.

Ab Initio Methods: These methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy.

A comprehensive computational study on this compound would typically involve geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). The resulting data would be crucial for understanding the molecule's stability and reactivity.

Table 1: Hypothetical Electronic Structure Data for this compound (Calculated using DFT)

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and electronic stability. |

| Dipole Moment | 1.8 D | Provides insight into the molecule's polarity. |

Note: The values in this table are illustrative and not based on actual published research for this compound.

Conformational Analysis and Energy Landscapes

The adamantane (B196018) cage is rigid, but the phenyl group and the hydroxyl group in this compound can exhibit rotational freedom. Conformational analysis aims to identify the most stable arrangement of these groups in three-dimensional space and to map the energy landscape associated with their rotations.

Computational methods can be used to perform a systematic search of the conformational space by rotating the C-C bond connecting the phenyl group to the adamantane cage and the C-O bond of the hydroxyl group. The energy of each conformation is calculated, allowing for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). This information is critical for understanding how the molecule's shape influences its interactions with other molecules.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate both the computational model and the experimental assignments.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. Comparing these predicted shifts with experimental NMR data would help to confirm the molecular structure.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated computationally. For this compound, this would allow for the assignment of specific peaks in an experimental IR spectrum to particular vibrational modes, such as the O-H stretch of the hydroxyl group or the C-H vibrations of the phenyl and adamantane moieties.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value | Experimental Value |

| ¹³C NMR (C-OH) | 75.2 ppm | (Not Available) |

| ¹H NMR (O-H) | 2.1 ppm | (Not Available) |

| IR (O-H stretch) | 3600 cm⁻¹ | (Not Available) |

Note: This table illustrates the type of data that would be generated. No specific published data for this compound was found.

Molecular Modeling of Reactivity, Selectivity, and Steric Effects

Molecular modeling can be employed to investigate the reactivity of this compound. The bulky adamantane group and the phenyl ring exert significant steric hindrance, which can control the accessibility of the hydroxyl group and influence the regioselectivity and stereoselectivity of reactions.

Reactivity and Selectivity: By mapping the electrostatic potential on the molecule's surface, regions susceptible to electrophilic or nucleophilic attack can be identified. Modeling the transition states of potential reactions can provide insights into reaction mechanisms and predict the most likely products.

Steric Effects: The steric bulk of the adamantyl and phenyl groups can be quantified using various computational parameters. This information is crucial for understanding how this compound might interact with other molecules, for instance, in the context of designing derivatives with specific binding properties.

Strategic Role in Synthetic Organic Chemistry

Precursor for Diverse Adamantane-Based Scaffolds (e.g., 2-Oxaadamantane Structures)

One of the most significant applications of 2-Phenyladamantan-2-ol is its role as a precursor in the synthesis of heteroatom-containing adamantane (B196018) scaffolds, particularly 2-oxaadamantane structures. The introduction of an oxygen atom into the adamantane cage fundamentally alters its physical and chemical properties, opening avenues for new molecular designs.

A key transformation involves the oxidative rearrangement of this compound. For instance, treatment with lead tetraacetate (Pb(OAc)₄) and iodine (I₂) facilitates an oxidation reaction that leads to the formation of oxahomoadamantane derivatives. nih.gov These higher homolog ring systems are themselves valuable intermediates, which can subsequently undergo acid-catalyzed cleavage and rearrangement to yield the thermodynamically stable 2-oxaadamantane core. nih.gov This synthetic strategy highlights the utility of the tertiary alcohol group in this compound as a handle to initiate specific skeletal transformations of the polycyclic cage.

Table 1: Transformation of this compound to 2-Oxaadamantane

| Starting Material | Reagents | Key Intermediate | Final Product Scaffold | Citation |

| This compound | 1. Pb(OAc)₄, I₂ 2. Acid Catalyst | Oxahomoadamantane derivative | 2-Oxaadamantane | nih.gov |

Intermediacy in the Synthesis of Highly Functionalized Adamantanes

The synthesis of highly functionalized adamantanes is crucial for tuning their properties for specific applications. This compound serves as a vital intermediate in accessing a range of 1,2-disubstituted and other highly decorated adamantane derivatives.

Its own synthesis, typically achieved through the nucleophilic addition of a phenyl organometallic reagent (like phenylmagnesium bromide or phenyllithium) to adamantan-2-one, places it at a strategic crossroads. From this tertiary alcohol, a variety of functional group interconversions can be performed. For example, the hydroxyl group can be replaced or eliminated to introduce other functionalities at the C2 position. Dehydration reactions, for instance, can lead to the formation of 2-phenyl-2-adamantene, a reactive alkene that can undergo further additions. The presence of the phenyl group also offers a site for electrophilic aromatic substitution, allowing for the introduction of additional functional groups onto the aromatic ring, thereby creating highly complex and sterically demanding molecules.

Contribution to the Construction of Complex Bridged Polycyclic Architectures

The adamantane core is the archetypal bridged polycyclic hydrocarbon, composed of three fused cyclohexane (B81311) rings in a perfectly rigid chair conformation. Such systems are defined by having two or more rings that share two non-adjacent "bridgehead" atoms. This compound is not just a member of this class but also a building block for constructing more elaborate bridged systems.

As discussed previously, the conversion of this compound into 2-oxaadamantane is a prime example of its role in modifying a bridged polycyclic architecture. nih.gov This transformation involves the cleavage of a C-C bond and the formation of a C-O-C bridge, fundamentally altering the connectivity of the cage structure. The rigidity and defined stereochemistry of the starting material guide the outcome of these rearrangements, allowing for the stereocontrolled synthesis of complex architectures that would be difficult to assemble using other methods. The phenyl and hydroxyl groups act as control elements, directing reactions that reshape the polycyclic framework itself.

Utilization in Materials Science Precursor Synthesis

The unique physical properties of the adamantane cage—namely its rigidity, thermal stability, and lipophilicity—make it an attractive component in the design of advanced materials. Adamantane derivatives are increasingly used as building blocks (tectons) for polymers, supramolecular assemblies, and functionalized scaffolds.

This compound serves as a valuable precursor in this context. The reactive hydroxyl group can be readily converted into other functional groups, such as esters or ethers, allowing the molecule to be incorporated as a monomer into polymer chains like polyesters or polyethers. The bulky adamantyl group can impart desirable properties such as increased glass transition temperatures and enhanced thermal stability to the resulting polymers. Furthermore, the adamantane unit is widely used in host-guest chemistry, often with cyclodextrins, to form supramolecular assemblies. nih.gov The derivatization of this compound allows for the creation of functionalized adamantane units that can be used to build complex, self-assembling material systems. The synthesis of adamantanyl-functionalized scaffolds is a key strategy for developing novel materials, and this compound represents a readily accessible starting point for such endeavors.

Future Research Directions

Innovative Green Chemistry Approaches for Synthesis and Transformations

The future of chemical manufacturing hinges on the adoption of environmentally benign processes. For 2-phenyladamantan-2-ol, research should pivot towards green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should explore:

Solvent-Free and Alternative Solvent Systems: Investigating solid-state reactions or the use of greener solvents such as ionic liquids, supercritical fluids, or water could drastically reduce the environmental impact of its synthesis. semanticscholar.orgrsc.orgnih.gov A recent study on the synthesis of 2-aryl/heteroaryl substituted 2,3-dihydroquinazolin-4(1H)-ones successfully utilized lemon juice as a natural, biodegradable catalyst under concentrated solar radiation, achieving high yields in a short time. rsc.orgnih.gov This highlights the potential for employing unconventional, green catalysts and energy sources.

Biocatalysis: The use of enzymes or whole-cell systems for the synthesis or transformation of this compound presents an exciting avenue. Biocatalysts operate under mild conditions and can offer high selectivity, reducing the need for protecting groups and complex purification steps. For instance, the biocatalytic reduction of phenylacetaldehyde (B1677652) using Baker's yeast has been shown to be an effective and eco-friendly synthetic route. researchgate.net

Energy-Efficient Methods: Exploring photochemical or mechanochemical synthetic methods could lead to more energy-efficient processes compared to conventional heating.

A comparative table of potential green synthesis approaches is presented below:

| Approach | Potential Advantages | Research Focus |

| Solvent-Free Synthesis | Reduced solvent waste, potential for higher reaction rates. | Investigating solid-state grinding, microwave-assisted, or ball-milling techniques. semanticscholar.org |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Screening for suitable enzymes or microorganisms, optimizing reaction conditions. |

| Photocatalysis | Use of light as a clean energy source, potential for novel reactivity. | Developing suitable photocatalysts and reactor designs for the specific synthesis. |

| Flow Chemistry | Improved heat and mass transfer, enhanced safety, potential for automation. | Designing and optimizing continuous flow reactors for the synthesis of this compound. |

Exploration of Novel Catalytic Transformations for this compound

The functionalization of the adamantane (B196018) core and the phenyl ring of this compound opens up possibilities for creating a diverse range of derivatives with potential applications in materials science and medicinal chemistry. Future research should focus on developing novel catalytic systems to achieve selective and efficient transformations.

Key areas for exploration include:

C-H Functionalization: The development of catalysts for the direct and selective functionalization of the C-H bonds of the adamantane cage would be a significant breakthrough. chemrxiv.orgmdpi.com This would bypass the need for pre-functionalized starting materials and allow for more direct and atom-economical synthetic routes. Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have shown promise for the selective functionalization of strong C-H bonds in adamantanes. chemrxiv.org

Asymmetric Catalysis: The synthesis of chiral derivatives of this compound is crucial for applications in stereoselective synthesis and as chiral ligands. Research into chiral catalysts that can induce enantioselectivity in reactions involving this molecule is highly desirable.

Synergistic Catalysis: The combination of two or more catalytic cycles to enable a single transformation can lead to novel and more efficient reactions. princeton.edu Exploring synergistic catalytic systems for the functionalization of this compound could unlock new synthetic pathways. For example, the merger of enamine and π-acid catalysis has been successfully used to construct complex molecular frameworks. princeton.edu

The following table outlines potential catalytic transformations and their significance:

| Transformation | Catalytic Approach | Significance |

| Selective C-H Oxidation | Transition metal catalysis (e.g., Pd, Ru, Fe), Photocatalysis. | Direct introduction of functional groups (e.g., -OH, -OR, -NH2) onto the adamantane core. |

| Asymmetric Hydrogenation | Chiral transition metal complexes (e.g., Rh, Ru, Ir). | Synthesis of enantiomerically pure derivatives for chiral applications. |

| Cross-Coupling Reactions | Palladium, Nickel, or Copper catalysis. | Formation of new C-C and C-heteroatom bonds to build molecular complexity. whiterose.ac.uk |

| Ring-Opening/Rearrangement | Lewis or Brønsted acid catalysis. | Access to novel molecular scaffolds derived from the adamantane framework. |

Development of Advanced Analytical Techniques for Real-Time Reaction Monitoring

To optimize reaction conditions, understand reaction mechanisms, and ensure process safety, the development of advanced analytical techniques for real-time monitoring is crucial. In-situ monitoring provides immediate feedback, allowing for precise control over reaction parameters.

Future research in this area should focus on:

Spectroscopic Methods: The application of in-situ spectroscopic techniques such as Raman, Near-Infrared (NIR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products.

Process Analytical Technology (PAT): Integrating these analytical techniques into a PAT framework will enable automated reaction monitoring and control, leading to more robust and reproducible synthetic processes.

Hyphenated Techniques: The combination of separation techniques with spectroscopic detection (e.g., HPLC-NMR) can provide detailed insights into complex reaction mixtures.

Integration with Machine Learning and Artificial Intelligence in Chemical Synthesis Design and Optimization

The intersection of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical synthesis is approached. For this compound, AI and machine learning can be powerful tools for accelerating research and development. nih.gov

Key applications include:

Retrosynthetic Analysis and Route Prediction: AI algorithms can be trained on vast reaction databases to propose novel and efficient synthetic routes to this compound and its derivatives. researchgate.netnih.govchemrxiv.orgpharmafeatures.com These tools can help chemists to identify promising pathways that might not be immediately obvious.

Reaction Optimization: Machine learning models can be used to optimize reaction conditions by exploring a large parameter space more efficiently than traditional one-factor-at-a-time methods. tudelft.nlresearchgate.net This can lead to higher yields, reduced reaction times, and improved selectivity. For example, machine learning algorithms have been successfully used to optimize the synthesis of silver nanowires in a millifluidic flow reactor, achieving high accuracy in predicting yields. researchgate.net

Predictive Modeling: AI can be employed to predict the properties of novel this compound derivatives, helping to guide synthetic efforts towards molecules with desired characteristics.

The integration of these advanced research directions will undoubtedly lead to a deeper understanding of the chemistry of this compound and pave the way for the development of innovative applications. The synergy between green chemistry, novel catalysis, real-time analytics, and artificial intelligence will be instrumental in shaping the future of research in this fascinating area of organic chemistry.

Q & A

Q. What are the optimal synthetic routes for 2-Phenyladamantan-2-ol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis of adamantane derivatives typically involves functionalizing the adamantane core via Friedel-Crafts alkylation or nucleophilic substitution. For this compound, a plausible route involves reacting adamantan-2-ol with a phenylating agent (e.g., benzene derivatives under acidic catalysis). Key parameters include:

- Catalyst selection : Lewis acids like AlCl₃ or FeCl₃ may enhance electrophilic substitution .

- Temperature control : Exothermic reactions require gradual reagent addition at 0–5°C to avoid side products .

- Solvent choice : Anhydrous dichloromethane or toluene improves solubility and reaction efficiency .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield optimization requires monitoring reaction progress with TLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers analyze?

- Methodological Answer : A combination of techniques is recommended:

- ¹H/¹³C NMR : Identify adamantane core protons (δ 1.5–2.1 ppm) and phenyl group aromatic protons (δ 7.2–7.5 ppm). Quaternary carbons (e.g., adamantane bridgeheads) appear at δ 35–45 ppm in ¹³C NMR .

- IR Spectroscopy : Hydroxyl (O-H) stretching (3200–3600 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) confirm functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 229.18 (C₁₆H₂₀O⁺) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming adamantane geometry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosol exposure, use NIOSH-approved respirators (e.g., P95 filters) .

- Ventilation : Conduct reactions in fume hoods to limit inhalation risks.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicology : While not classified as carcinogenic by IARC/OSHA, acute toxicity studies advise avoiding skin contact and ingestion. First aid includes rinsing eyes with water (15+ minutes) and seeking medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from variability in assay conditions or impurity profiles. To address this:

- Standardize Assays : Use cell lines with consistent passage numbers (e.g., HEK293 or HepG2) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Purity Validation : Employ HPLC (≥95% purity) and quantify trace impurities (e.g., unreacted adamantanol) via NMR .

- Dose-Response Analysis : Conduct IC₅₀/EC₅₀ studies in triplicate to assess reproducibility. Compare results with structural analogs (e.g., 2-Phenyladamantan-2-amine) to identify pharmacophore contributions .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The adamantane core’s rigidity and electron density distribution dictate regioselectivity:

- Computational Modeling : DFT calculations (e.g., Gaussian 09) reveal higher electron density at the 2-position, favoring electrophilic attack .

- Steric Effects : Bulky substituents on adamantane hinder substitution at adjacent positions. Kinetic studies under varying temperatures (25–80°C) can map activation barriers .

- Isotopic Labeling : Use deuterated reagents (e.g., D₂SO₄) to track protonation sites via ¹H NMR .

Q. How does this compound compare to its structural analogs in terms of thermal stability and solubility?

- Methodological Answer :

- Thermal Stability : Assess via TGA/DSC. Adamantane derivatives typically decompose above 200°C. Compare with 2-Methyladamantan-2-ol (TGA onset ~180°C) to evaluate phenyl group stabilization effects .

- Solubility : Measure in polar (water, ethanol) and nonpolar (hexane) solvents. The phenyl group enhances lipophilicity (logP ~3.5), reducing aqueous solubility vs. hydroxylated analogs (logP ~2.0) .

- Table : Comparative Properties of Adamantane Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.